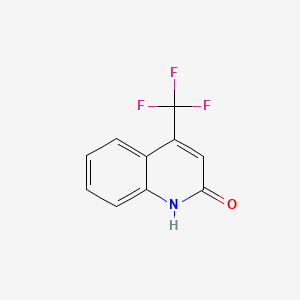

2-Hydroxy-4-(trifluoromethyl)quinoline

Descripción

Significance of Quinoline (B57606) Scaffolds in Modern Chemistry

The quinoline ring system is a privileged scaffold in modern chemistry due to its presence in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netnih.gov

Nitrogen-containing heterocyclic compounds are fundamental to the chemistry of life and are integral to the development of a wide range of functional molecules. They form the core structure of many biologically active compounds, including alkaloids, vitamins, and nucleic acids. Their ability to participate in hydrogen bonding and other intermolecular interactions makes them ideal for molecular recognition processes, which is crucial for their biological activity.

Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. researchgate.net The quinoline core can be seen in well-known drugs such as chloroquine (B1663885) and mefloquine (B1676156), used for the treatment of malaria. mdpi.com The versatility of the quinoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of their pharmacological profiles to enhance efficacy and reduce side effects. researchgate.net For instance, the hydroxyl group in derivatives like 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) can undergo nucleophilic substitution to synthesize antiplasmodial agents. ossila.com

In the realm of materials science, quinoline derivatives are explored for their unique electronic and photophysical properties. They have been incorporated into organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and advanced polymers. chemimpex.com The rigid and planar structure of the quinoline ring, combined with its electronic characteristics, makes it a suitable component for creating materials with specific optical and conductive properties. chemimpex.com

Unique Attributes of Trifluoromethylated Quinoline Derivatives

The introduction of a trifluoromethyl (-CF3) group into the quinoline scaffold, as seen in 2-Hydroxy-4-(trifluoromethyl)quinoline, imparts several advantageous properties.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This significantly alters the electron distribution within the quinoline ring system. This electronic perturbation can influence the reactivity of the molecule, affecting how it interacts with biological targets or participates in chemical reactions.

Fluorine substitution is a common strategy in medicinal chemistry to enhance the lipophilicity of a drug candidate. Increased lipophilicity can improve a molecule's ability to cross cell membranes, thereby increasing its bioavailability. The trifluoromethyl group in this compound is known to enhance its chemical stability and reactivity, which can contribute to improved pharmacological profiles and bioavailability in the derivatives synthesized from it. chemimpex.com

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1701-18-4 | chemimpex.comchemicalbook.com |

| Molecular Formula | C₁₀H₆F₃NO | chemimpex.comchemicalbook.com |

| Molecular Weight | 213.16 g/mol | chemimpex.comchemicalbook.com |

| Appearance | White to Purple Solid | chemimpex.comchemicalbook.com |

| Melting Point | 206 - 208 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC, NMR) | chemimpex.com |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. While a specific spectrum for this compound is not provided in the search results, related structures like 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline (B160611) have been analyzed, which would show characteristic aromatic proton signals and a methyl singlet. chemicalbook.com For the title compound, one would expect to see signals corresponding to the protons on the benzene (B151609) ring and the proton on the pyridine (B92270) ring.

Infrared (IR) Spectroscopy : Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a quinoline derivative would typically show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic system. researchgate.net The presence of the hydroxyl group in this compound would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.

Mass Spectrometry : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of a quinoline derivative will show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern can provide further structural information. nih.gov

Enhanced Chemical and Metabolic Stability

The introduction of a trifluoromethyl (CF3) group into the quinoline scaffold at the 4-position contributes significantly to the molecule's chemical and metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to chemical and enzymatic degradation. nih.gov This enhanced stability is a crucial attribute in drug design, as it can lead to an increased half-life and improved bioavailability of drug candidates. nih.gov Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the entire quinoline ring system. nih.gov

Research Objectives and Scope

The primary objective of this article is to provide a comprehensive and focused overview of the chemical compound this compound. The scope is strictly limited to its synthesis, physicochemical properties, and its applications in medicinal chemistry and materials science, based on documented academic research. This article will adhere to a structured outline to present detailed and scientifically accurate information, including relevant data and research findings.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-5-9(15)14-8-4-2-1-3-6(7)8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUROBWTVZZNDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374751 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25199-84-2 | |

| Record name | 4-(Trifluoromethyl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25199-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25199-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 2 Hydroxy 4 Trifluoromethyl Quinoline

The synthesis of hydroxyquinolines can be achieved through several established named reactions. The specific substitution pattern of 2-Hydroxy-4-(trifluoromethyl)quinoline can be obtained by carefully selecting the starting materials and reaction conditions, often favoring thermodynamic control in reactions like the Conrad-Limpach-Knorr synthesis. quimicaorganica.org

A general synthetic approach for 4-(Trifluoromethyl)quinolin-2(1H)-one, the tautomeric form of this compound, involves the reaction of aniline (B41778) with ethyl-4,4,4-trifluoroacetoacetate in toluene (B28343). The reaction mixture is heated to reflux, and after an extended period, the intermediate is cyclized using a strong acid like sulfuric acid at elevated temperatures. The crude product is then purified to yield the desired compound as a colorless solid. chemicalbook.com

Below is a summary of key named reactions relevant to the synthesis of hydroxyquinolines:

| Reaction Name | Description | Relevance to this compound |

| Conrad-Limpach Synthesis | Condensation of anilines with β-ketoesters. Typically yields 4-hydroxyquinolines under kinetic control. wikipedia.orgsynarchive.com | Can be adapted to produce the 2-hydroxy isomer under thermodynamic control by reacting an aniline with a β-ketoester at higher temperatures, leading to the formation of a β-keto acid anilide intermediate which then cyclizes. wikipedia.org |

| Knorr Quinoline (B57606) Synthesis | Intramolecular cyclization of β-ketoanilides in the presence of a strong acid, such as sulfuric acid, to form 2-hydroxyquinolines. wikipedia.org | This is a direct and widely used method for synthesizing 2-hydroxyquinoline (B72897) derivatives. The appropriate β-ketoanilide precursor would be required. |

| Doebner-von Miller Reaction | Reaction of anilines with α,β-unsaturated carbonyl compounds, typically catalyzed by a strong acid, to produce substituted quinolines. wikipedia.orgresearchgate.net | While generally leading to 2- and/or 4-substituted quinolines, specific modifications and choice of α,β-unsaturated carbonyl precursor containing a trifluoromethyl group could potentially be explored for the synthesis of the target molecule. |

| Bischler-Möhlau Indole Synthesis | While primarily a method for synthesizing indoles from α-bromo-acetophenone and excess aniline, modifications and related reactions have been used to synthesize fused quinoline systems. researchgate.netwikipedia.orgchemeurope.com | Its direct application to this compound is less common, but the principles of cyclizing aniline derivatives are relevant. |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 4 Trifluoromethyl Quinoline

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Further investigation into proprietary chemical databases or direct experimental analysis would be necessary to acquire the data needed to fulfill the original request.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful vibrational spectroscopy technique that provides information complementary to FT-IR spectroscopy. It is particularly useful for analyzing molecular structure by probing the polarizability of molecular bonds. For 2-Hydroxy-4-(trifluoromethyl)quinoline, the FT-Raman spectrum is expected to reveal characteristic vibrations of the quinoline (B57606) core, the hydroxyl group, and the trifluoromethyl substituent.

The aromatic C-H stretching vibrations of the quinoline ring are typically observed in the 3000–3100 cm⁻¹ region. irphouse.com The skeletal stretching vibrations of the C-C and C-N bonds within the fused heterocyclic rings give rise to a series of bands in the 1300–1650 cm⁻¹ range. scialert.netmcmaster.ca The trifluoromethyl (CF₃) group introduces strong, characteristic vibrations. The C-CF₃ stretching vibration is anticipated to appear as a medium to weak band around 1272 cm⁻¹. ias.ac.in Other deformation modes of the CF₃ group, such as rocking, are expected at lower wavenumbers, with one study on a similar molecule observing a CF₃ rocking mode at 255 cm⁻¹. ias.ac.in

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Aromatic C-H Stretching | 3000 - 3100 | irphouse.com |

| C=C / C=N Ring Stretching | 1300 - 1650 | scialert.net |

| C-CF₃ Stretching | ~1272 | ias.ac.in |

| C-H In-plane Bending | 1000 - 1300 | irphouse.com |

| C-H Out-of-plane Bending | 750 - 1000 | scialert.net |

| CF₃ Rocking | ~255 | ias.ac.in |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. chemguide.co.uk For this compound (molar mass: 213.16 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 213.

The fragmentation of the molecular ion is influenced by the stable quinoline ring system and its substituents. Quinoline and its derivatives are known to undergo a characteristic loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 186 (M-27). mcmaster.ca The presence of the hydroxyl group may lead to the elimination of a carbon monoxide (CO) molecule, a common fragmentation pathway for hydroxyquinolines, producing a fragment at m/z 185 (M-28). mcmaster.ca Further fragmentation could involve the trifluoromethyl group, potentially through the loss of a fluorine radical or the entire CF₃ radical, leading to ions at m/z 194 (M-19) or m/z 144 (M-69), respectively.

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss | Source |

| 213 | [C₁₀H₆F₃NO]⁺˙ (Molecular Ion) | - | |

| 186 | [C₉H₆F₃]⁺˙ | HCN | mcmaster.ca |

| 185 | [C₉H₆F₃N]⁺˙ | CO | mcmaster.ca |

| 144 | [C₉H₆NO]⁺ | •CF₃ | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the π→π* transitions associated with the aromatic quinoline ring system. researchgate.net

Quinoline derivatives typically display several intense absorption bands between 200 and 400 nm. mdpi.com For instance, 8-hydroxyquinoline (B1678124) exhibits distinct absorption maxima that are sensitive to solvent and pH. researchgate.netnist.gov The spectrum of this compound is expected to show a complex profile with multiple bands. The electronic transitions of the quinoline core are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing trifluoromethyl group (-CF₃), which can cause shifts in the absorption maxima (λmax) compared to the parent quinoline molecule. The specific positions and intensities of these bands can be affected by solvent polarity. researchgate.net

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore | Source |

| π → π | ~220 - 250 | Quinoline Ring | researchgate.netmdpi.com |

| π → π | ~270 - 350 | Quinoline Ring | researchgate.netmdpi.com |

| n → π* | > 300 (often weak) | N-heterocycle |

X-ray Diffraction Analysis

X-ray diffraction is the most definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

An SCXRD study would be expected to confirm the planarity of the fused quinoline ring system. The analysis would precisely determine the geometry of the trifluoromethyl group and the hydroxyl substituent relative to the ring. A key structural feature of interest would be the presence of intermolecular hydrogen bonding involving the hydroxyl group (O-H···N or O-H···O), which would significantly influence the crystal packing arrangement. chemmethod.com Crystallographic data for similar trifluoromethylated quinoline structures show C-F bond lengths in the range of 1.33-1.35 Å and C-C bond lengths within the aromatic ring around 1.36-1.42 Å. nih.govbeilstein-archives.org

Powder X-ray diffraction (pXRD) is used to characterize the crystalline nature of a bulk sample, identify its phase, and assess its purity. researchgate.net The technique is invaluable when suitable single crystals for SCXRD cannot be grown. rsc.org A pXRD pattern is a unique fingerprint of a specific crystalline solid, displaying a series of diffraction peaks at characteristic 2θ angles.

The pXRD pattern for a microcrystalline sample of this compound would consist of sharp peaks, indicating a well-ordered crystalline material. The positions and relative intensities of these peaks are determined by the crystal lattice parameters (unit cell dimensions a, b, c and angles α, β, γ). cambridge.org For example, analysis of other quinoline derivatives using pXRD has allowed for the determination of the crystal system and unit cell parameters from the indexed diffraction peaks. researchgate.net This data is crucial for quality control and for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

Advanced Characterization Techniques

Beyond the core methods, a suite of other advanced techniques is essential for a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for structural elucidation of organic molecules in solution.

¹H NMR : Would show distinct signals for each proton in the molecule, with aromatic protons appearing in the characteristic downfield region (typically 7.0-8.5 ppm). The chemical shifts and coupling patterns would confirm the substitution pattern on the quinoline ring.

¹³C NMR : Would provide a signal for each unique carbon atom, confirming the carbon skeleton of the molecule. The carbon attached to the CF₃ group would appear as a quartet due to C-F coupling. beilstein-archives.org

¹⁹F NMR : Would show a characteristic singlet for the chemically equivalent fluorine atoms of the CF₃ group, providing direct evidence for this functional group. beilstein-archives.org

Thermal Analysis (TGA/DSC) : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of a compound. researchgate.net DSC would determine the melting point and any phase transitions, while TGA would show the decomposition temperature and profile, indicating the compound's stability upon heating. semanticscholar.org

Computational Studies (DFT) : Density Functional Theory (DFT) calculations are frequently used to complement experimental data. nih.gov These theoretical methods can predict molecular geometry, vibrational frequencies (for aiding FT-Raman and FT-IR assignments), electronic properties (correlating with UV-Vis spectra), and NMR chemical shifts, providing a deeper understanding of the molecule's properties. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Specific Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) data for this compound are not available in the public domain. TGA is used to determine the thermal stability of a material and its fraction of volatile components by observing the change in mass as a function of temperature. DTA is employed to identify the temperatures at which thermal events like melting, crystallization, and decomposition occur by measuring the temperature difference between a sample and an inert reference. A typical TGA/DTA study would provide crucial data points such as the onset of decomposition temperature, temperatures of maximum decomposition rates, and the nature of thermal events (endothermic or exothermic).

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article as per the provided outline and instructions, because the foundational research findings for "this compound" in these specific computational areas have not been published or are not indexed in accessible databases.

To fulfill the request, published data on the following would be required:

Geometry Optimization: Optimized bond lengths, bond angles, and dihedral angles for this compound, typically calculated using a specified DFT functional and basis set.

Vibrational Frequency Analysis: Calculated and experimentally observed (for comparison) vibrational frequencies (e.g., IR, Raman) and their assignments for the functional groups of the molecule.

Electronic Properties: Values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy gap.

Natural Bond Orbital (NBO) Analysis: Data on stabilization energies (E(2)) resulting from hyperconjugative interactions between donor and acceptor orbitals.

Molecular Electrostatic Potential (MEP) Mapping: A visual map or data describing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Molecular Dynamics (MD) Simulations: Results from simulations, such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) plots, to describe the dynamic behavior of the molecule, often in a solvent or interacting with a biological target.

Without access to peer-reviewed articles containing this specific information for "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physical properties of compounds with their biological activities or chemical properties, respectively. researchgate.net These models are built by calculating a set of molecular descriptors that numerically characterize the molecules' structures and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity or property.

While specific, large-scale QSAR studies centered exclusively on this compound are not prominent in the literature, the quinoline scaffold is frequently analyzed using these techniques. researchgate.netijprajournal.com For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with varied substituents and correlating their measured biological activity (e.g., enzyme inhibition) with calculated molecular descriptors.

The primary goal of such an analysis would be to understand which structural features are crucial for the desired activity. For instance, descriptors related to the molecule's electronic properties (influenced by the electron-withdrawing trifluoromethyl group), hydrophobicity, and steric profile would be calculated. The resulting QSAR model, often expressed as a mathematical equation, can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding rational drug design and prioritizing synthetic efforts. nih.gov

Below is a table of molecular descriptors that would be considered in a hypothetical QSAR/QSPR study of this compound and its derivatives.

| Descriptor Class | Specific Descriptor | Description | Potential Influence on Activity/Property |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding to polar residues in a protein active site. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's ability to donate or accept electrons, affecting reactivity and charge-transfer interactions. | |

| Topological | Wiener Index | A distance-based index that reflects molecular branching and size. | Correlates with molecular shape and surface area, which can affect how the molecule fits into a binding pocket. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | Crucial for membrane permeability and hydrophobic interactions with a biological target. |

| Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. | Relates to the volume of the molecule and the strength of London dispersion forces in binding. | |

| Steric | Molecular Volume/Surface Area | The van der Waals volume or surface area of the molecule. | Directly impacts the steric fit within a receptor's active site. |

This table is illustrative of the types of descriptors used in QSAR/QSPR studies.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicity profiles of a compound early in the drug discovery process. nih.govjapsonline.com These predictions help to identify potential liabilities, such as poor absorption or high toxicity, allowing researchers to deprioritize or modify problematic candidates.

Specific ADMET predictions for this compound are not publicly documented. However, a computational study on a closely related analogue, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline , provides valuable insight into the likely ADMET profile of this structural class. tandfonline.com The predictions for this related compound suggest that the 4-(trifluoromethyl)quinoline (B1586426) scaffold can possess favorable drug-like properties, such as good gastrointestinal absorption. tandfonline.com

The table below summarizes key ADMET parameters predicted for 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline , which can serve as a proxy for understanding the potential profile of this compound. tandfonline.com

| ADMET Parameter | Predicted Value/Property | Significance |

| Absorption | High Gastrointestinal (GI) Absorption | The compound is likely to be well-absorbed when taken orally. |

| Distribution | No Blood-Brain Barrier (BBB) Penetration | The compound is unlikely to cross into the central nervous system, which can be desirable to avoid CNS side effects. |

| Metabolism | Not an inhibitor of CYP2D6 | The compound is not predicted to interfere with the metabolism of other drugs processed by the major cytochrome P450 enzyme CYP2D6. |

| Excretion | P-glycoprotein (PGP) Substrate | The compound may be actively transported out of cells by the efflux pump P-glycoprotein, which can affect its distribution and bioavailability. |

| Toxicity | Predicted to be Mutagenic | The compound showed a potential for mutagenicity in this in silico model, a flag for potential toxicity. |

| Physicochemical | Lipophilicity (LogP) | Predicted to be in a favorable range for drug candidates. |

Data sourced from a computational study on 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline. tandfonline.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). openmedicinalchemistryjournal.comf1000research.com This method is instrumental in understanding the binding mode of a potential drug and in virtual screening to identify new active compounds.

While docking studies specifically featuring this compound are limited, research on related 4-(trifluoromethyl)quinoline and quinolin-2(1H)-one derivatives demonstrates the utility of this approach for this class of compounds. These studies show that the quinoline scaffold can interact with a variety of important biological targets.

For example, a study involving derivatives of 4-(trifluoromethyl)quinoline investigated their interactions with DNA and Human Serum Albumin (HSA), revealing the potential for these molecules to bind to these biological macromolecules. nih.gov Another computational investigation screened fluorine-based quinolines, including a trifluoromethyl-containing analogue, against proteins involved in SARS-CoV-2 replication, such as the Spike-ACE2 complex and the protease TMPRSS2. nih.gov This study identified a 3-[3-(Trifluoromethyl)phenyl]quinoline as a promising inhibitor with good binding energies. nih.gov Furthermore, derivatives of the tautomeric scaffold, quinolin-4(1H)-one, have been docked into the ATP-binding site of VEGFR-2 kinase, a key target in cancer therapy, showing their potential as kinase inhibitors. fmhr.org

These studies collectively indicate that the this compound scaffold is capable of forming key interactions within the binding sites of various biological targets, driven by its aromatic system, hydrogen bonding capabilities (from the 2-hydroxy group), and the unique electronic properties of the trifluoromethyl group.

The following table summarizes results from molecular docking studies performed on compounds structurally related to this compound.

| Compound Class/Derivative | Biological Target | Key Findings / Binding Energy |

| 4-(Trifluoromethyl)quinoline derivatives | DNA and Human Serum Albumin (HSA) | The study confirmed binding interactions with these macromolecules, suggesting potential for distribution and DNA intercalation effects. nih.gov |

| 3-[3-(Trifluoromethyl)phenyl]quinoline | SARS-CoV-2 Spike-ACE2 complex & TMPRSS2 | Showed good binding energies (approx. -8 kcal/mol) and stability in molecular dynamics simulations, indicating potential as a viral inhibitor. nih.gov |

| Quinolin-4(1H)-one derivatives | VEGFR-2 Kinase | Derivatives showed strong binding affinities (e.g., -11.31 to -14.65 Kcal/mol), interacting with key residues in the ATP-binding pocket. fmhr.org |

Applications of 2 Hydroxy 4 Trifluoromethyl Quinoline

Medicinal Chemistry

The quinoline (B57606) scaffold is a cornerstone in drug discovery, and the introduction of a trifluoromethyl group can enhance therapeutic potential. rsc.orgorientjchem.org

Intermediate for Bioactive Molecules: this compound and its isomers serve as key intermediates in the synthesis of a variety of potential therapeutic agents. For instance, the related 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) is a precursor for thioquinolines with antitubercular activity and for compounds with antiplasmodial (antimalarial) properties. ossila.com The hydroxyl group can be readily converted to other functional groups to generate libraries of new compounds for biological screening.

Drug Design and Development: The trifluoromethyl group is often incorporated into drug candidates to improve their metabolic stability and membrane permeability. nih.gov The this compound scaffold can be found in molecules designed as potential anti-inflammatory and antimicrobial agents. chemimpex.com

Materials Science

The fluorescent properties of certain quinoline derivatives make them attractive for applications in materials science.

Fluorescent Probes and Imaging: Derivatives of trifluoromethylated quinolines have been investigated as fluorescent probes for biological imaging. chemimpex.comresearchgate.net For example, Schiff bases derived from 6-amino-4-(trifluoromethyl)quinolines exhibit interesting photophysical properties, including fluorescence quantum yields that are sensitive to the solvent environment. nih.gov These properties are valuable for developing sensors and imaging agents for cellular components like lipid droplets. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The trifluoromethyl group's ability to enhance electron transport and reduce molecular stacking makes trifluoromethyl-substituted molecules, including quinolines, potentially useful in the development of materials for OLEDs. nih.gov

Conventional Synthetic Routes

Several classical name reactions in organic chemistry provide the foundation for the synthesis of the quinoline core structure. These methods have been adapted and modified to accommodate the introduction of the trifluoromethyl group and the hydroxy functionality at the 2-position.

Friedländer Synthesis and its Adaptations

The Friedländer synthesis is a versatile and widely used method for the construction of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.org

In the context of synthesizing 4-(trifluoromethyl)quinoline (B1586426) derivatives, a notable adaptation of the Friedländer annulation utilizes 2-trifluoroacetyl anilines and various carbonyl compounds. A study demonstrated the use of proline potassium salt as an effective catalyst for this transformation, affording 4-trifluoromethyl-substituted quinolines in good to excellent yields under mild conditions. researchgate.net This approach offers advantages such as shorter reaction times. researchgate.net

While direct synthesis of this compound via the classic Friedländer route is less commonly reported, modifications involving in situ generation of the required precursors or the use of specialized catalysts have been explored. nih.govnih.gov The general mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by imine formation and cyclization, or the formation of a Schiff base followed by an Aldol-type reaction and subsequent elimination. wikipedia.org

Table 1: Examples of Friedländer Synthesis for Substituted Quinolines

| 2-Aminoaryl Ketone | Active Methylene (B1212753) Compound | Catalyst | Product | Yield (%) | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ | 2-Methyl-4-phenylquinoline-3-carboxylate | 75-92 | N/A |

| 2-Amino-5-chlorobenzophenone | Acetylacetone | NiO nanoparticles | 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | 95 | nih.gov |

Conrad–Limpach–Knorr Synthesis and Related Approaches

The Conrad-Limpach-Knorr synthesis is a powerful method for producing hydroxyquinolines. iipseries.orgjptcp.com The reaction of anilines with β-ketoesters can yield either 4-hydroxyquinolines (Conrad-Limpach pathway) or 2-hydroxyquinolines (Knorr pathway), depending on the reaction conditions. wikipedia.orgquimicaorganica.org

Specifically, the Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester to form a Schiff base, which upon heating, cyclizes to a 4-hydroxyquinoline. wikipedia.orgquimicaorganica.org To favor the formation of 2-hydroxyquinolines, as in the Knorr synthesis, higher temperatures are typically employed, which promotes the reaction of the aniline with the ester group of the β-ketoester to form a β-keto anilide intermediate that subsequently cyclizes. wikipedia.org

For the synthesis of this compound, the Knorr variation is particularly relevant. One documented procedure involves the reaction of an aniline with ethyl 4,4,4-trifluoroacetoacetate. iipseries.org This reaction, when carried out under appropriate conditions, leads to the formation of the desired 2-hydroxyquinoline (B72897) derivative. iipseries.org

Table 2: Key Features of Conrad-Limpach-Knorr Synthesis

| Reaction Pathway | Key Reactants | Key Intermediate | Product Type | Typical Conditions |

| Conrad-Limpach | Aniline, β-ketoester | Schiff base | 4-Hydroxyquinoline | Lower temperature, acid catalysis |

| Knorr | Aniline, β-ketoester | β-Keto anilide | 2-Hydroxyquinoline | Higher temperature |

Skraup Synthesis and its Modifications

The Skraup synthesis is a classic method for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgnumberanalytics.com The reaction is known for being vigorous, and various modifications have been developed to control its exothermicity, such as the addition of ferrous sulfate. wikipedia.orgnumberanalytics.com

While the traditional Skraup synthesis is not directly suited for producing this compound, its principles can be adapted. The core of the Skraup reaction is the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.org By using trifluoromethyl-containing precursors in place of glycerol, it is possible to introduce the trifluoromethyl group into the quinoline ring. acs.org However, this approach generally leads to quinolines without substitution at the 2- and 4-positions unless appropriately substituted α,β-unsaturated carbonyl compounds are used. iipseries.org

Doebner-Miller Reaction

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds instead of glycerol. iipseries.orgwikipedia.org This method allows for the synthesis of substituted quinolines. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

The synthesis of 2-(trifluoromethyl)quinolines has been achieved through a modification of the standard Skraup-Doebner-Von Miller synthesis. One study reported the condensation of α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid, which resulted in a reversal of the expected regiochemistry. acs.org While this method primarily yields 2-substituted quinolines, further functionalization would be necessary to introduce the 2-hydroxy group. The reaction mechanism is complex and is thought to involve a series of conjugate additions, cyclizations, and oxidations. wikipedia.org

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot strategies have been developed for the synthesis of quinoline derivatives, including those with hydroxy and trifluoromethyl substituents. nih.govrsc.org

For instance, a facile one-pot, three-component protocol has been developed for the synthesis of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives using ammonium (B1175870) acetate (B1210297) as a catalyst. nih.gov While not directly yielding the target compound, this demonstrates the feasibility of multicomponent reactions for constructing complex quinoline systems. The development of one-pot methods for this compound often involves cascade reactions where multiple bond-forming events occur in a single reaction vessel. nih.gov

Specific Synthetic Procedures for this compound

A specific and detailed procedure for the synthesis of a compound closely related to the target, 4-hydroxy-2-(trifluoromethyl)quinoline, has been reported. This method is illustrative of the practical application of the principles discussed in the preceding sections, particularly the Conrad-Limpach-Knorr synthesis.

The synthesis involves the reaction of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in toluene (B28343), catalyzed by p-toluenesulfonic acid. The reaction mixture is heated to 140°C and refluxed overnight using a Dean-Stark trap to remove water. After cooling and workup with a saturated aqueous solution of ammonium bicarbonate, water, and brine, the organic phase is dried and concentrated. The final product is purified by silica (B1680970) gel column chromatography. This procedure yields the desired 4-hydroxy-2-(trifluoromethyl)quinoline as a white solid with a reported yield of 51.82%. chemicalbook.com It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with the corresponding 4-quinolones. wikipedia.org Similarly, 2-hydroxyquinolines are in tautomeric equilibrium with 2-quinolones.

Table 3: Reagents and Conditions for the Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline chemicalbook.com

| Reagent | Molar Equivalent/Amount |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 54.315 mmol |

| Aniline | 108.631 mmol |

| Toluene | 100.0 mL |

| p-Toluenesulfonic acid | 2.716 mmol |

| Reaction Conditions | |

| Temperature | 140 °C |

| Time | Overnight |

| Workup | Saturated NH₄HCO₃ (aq), H₂O, Brine |

| Purification | Silica gel column chromatography (Petroleum ether: ethyl acetate = 80:20) |

| Product | |

| 4-Hydroxy-2-(trifluoromethyl)quinoline | 6.0 g (28.145 mmol) |

| Yield | 51.82% |

Reaction of Aniline and Ethyl-4,4,4-trifluoroacetoacetate

The synthesis of this compound, also known as 2-(trifluoromethyl)quinolin-4-ol, is commonly achieved through the Conrad-Limpach-Knorr synthesis. pharmaguideline.comjptcp.com This methodology involves the reaction of anilines with β-ketoesters. pharmaguideline.com Specifically for the target compound, aniline is reacted with ethyl 4,4,4-trifluoroacetoacetate. chemicalbook.comresearchgate.net

The reaction's chemoselectivity is highly dependent on the conditions, such as temperature and catalysts. researchgate.net The process can be directed to form either 2-trifluoromethyl-4-quinolinones or 4-trifluoromethyl-2-quinolinones. researchgate.net For the synthesis of this compound, the reaction typically proceeds through the formation of an ethyl 3-arylamino-4,4,4-trifluorobut-2-enoate intermediate, which is then cyclized. researchgate.net

One documented procedure involves heating a mixture of aniline, ethyl 4,4,4-trifluoroacetoacetate, toluene, and p-toluenesulfonic acid. chemicalbook.com The mixture is refluxed overnight using a Dean-Stark trap to remove water. chemicalbook.com After cooling and workup, the resulting residue is purified via silica gel column chromatography to yield the final product. chemicalbook.com In a specific example, this method produced 2-(Trifluoromethyl)quinolin-4-ol as a white solid with a yield of 51.82%. chemicalbook.com

The reaction is a two-step process: the initial condensation of aniline with the β-ketoester, followed by a thermal cyclization of the intermediate. The temperature is a critical factor; lower temperatures can favor the formation of a β-amino acrylate (B77674) intermediate, which upon cyclization yields a 4-quinolone. pharmaguideline.com Conversely, higher temperatures can lead to the formation of a β-ketoester anilide, which cyclizes to a 2-quinolone. pharmaguideline.com

Table 1: Synthesis of this compound via Aniline and Ethyl 4,4,4-trifluoroacetoacetate

Intramolecular Cyclization Approaches

Intramolecular cyclization is a key strategy for the synthesis of the quinoline scaffold. acs.org In the context of this compound and its derivatives, this approach involves the cyclization of a suitably substituted precursor.

One method involves the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, which are then subjected to intramolecular cyclization. researchgate.net These precursors are formed by reacting ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives. researchgate.net The subsequent cyclization is carried out in a high-boiling solvent like nitrobenzene under reflux conditions to afford 4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile (B3154339) derivatives. researchgate.net

The mechanism of such cyclizations can be influenced by various factors, including the presence of activating groups and the reaction conditions. nih.gov For instance, the bromination of certain quinoline alkaloids can be accompanied by intramolecular cyclization, leading to the formation of new polycyclic structures. nih.gov While not a direct synthesis of the target compound, this illustrates the principle of forming complex heterocyclic systems through intramolecular ring closure. nih.gov

In a broader sense, metal-free cycloisomerization strategies have been developed for quinoline synthesis, where oxidation is performed by an agent like dimethyl sulfoxide (B87167) (DMSO) rather than molecular oxygen. mdpi.com These novel synthetic routes, including electrophilic cyclization of propargylic arylamines, provide access to quinolines with functional groups that might not be compatible with traditional methods. mdpi.com

Green Chemistry Approaches in Quinoline Synthesis

Traditional methods for quinoline synthesis often rely on harsh conditions, toxic reagents, and volatile organic solvents, leading to environmental concerns. tandfonline.comresearchgate.net Consequently, significant research has focused on developing green synthetic methodologies. tandfonline.combenthamdirect.com These approaches prioritize sustainability by minimizing waste, reducing energy consumption, and using environmentally benign materials. benthamdirect.comresearchgate.net Key strategies include the use of green solvents, recyclable catalysts, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. benthamdirect.comijpsjournal.com

The principles of green chemistry are increasingly being applied to the synthesis of N-heterocycles, with a focus on creating more efficient and eco-friendly protocols. nih.gov The goal is to develop methods that are not only environmentally responsible but also offer high yields, short reaction times, and simple workup procedures. benthamdirect.com

Utilizing Environmentally Friendly Solvents (e.g., Ethanol (B145695), Water)

A cornerstone of green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. tandfonline.com Water and ethanol are exemplary green solvents for quinoline synthesis due to their low toxicity, availability, and minimal environmental impact. tandfonline.comresearchgate.netnih.gov

Various quinoline synthesis protocols have been successfully adapted to use these solvents. For instance, a four-component condensation to produce hexahydro-4-phenylquinoline-3-carbonitriles achieved the best results when using 10 mg of a Fe3O4@SiO2–SO3H nanoparticle catalyst in ethanol. nih.gov Similarly, the synthesis of polyhydroquinolines has been performed in ethanol under reflux conditions, offering benefits like high catalytic activity and easy workups. nih.gov

Water has also been employed effectively. The synthesis of pyrimido[4,5-b]quinolones was achieved through a three-component reaction in water under reflux, using Fe3O4 NP-cell as a catalyst. nih.gov Another example is the p-toluenesulfonic acid (p-TSA) catalyzed reaction of aromatic aldehydes, amines, and ferrocenyl acetylene (B1199291) in water to produce 4-ferrocenyl quinoline derivatives. tandfonline.com These methods highlight the viability of aqueous media for complex organic transformations, often leading to high yields and simplified product isolation. tandfonline.comnih.gov

Table 2: Examples of Green Solvents in Quinoline Synthesis

| Reaction Type | Catalyst | Solvent | Conditions | Yield | Reference |

| Four-component condensation | Fe3O4@SiO2–SO3H NPs | Ethanol | - | High | nih.gov |

| Polyhydroquinoline synthesis | Nanocatalyst | Ethanol | Reflux | 87-97% | nih.gov |

| Pyrimido[4,5-b]quinolone synthesis | Fe3O4 NPs-cell | Water | Reflux | 88-96% | nih.gov |

| 4-ferrocenyl quinoline synthesis | p-Toluene sulfonic acid | Water | Reflux | 69-95% | tandfonline.com |

| Spiro-quinoline synthesis | Ceric ammonium nitrate (B79036) (CAN) | Ethanol:Water | - | 84-94% | tandfonline.com |

Application of Recyclable Catalysts

The development of recyclable catalysts is a significant advancement in sustainable chemistry, as it reduces waste and lowers costs. acs.org In quinoline synthesis, a variety of heterogeneous and nanocatalysts have been designed for easy recovery and reuse without significant loss of activity. acs.orgnih.gov

Iron-based nanoparticles are of particular interest due to their low toxicity, abundance, and efficient recyclability. nih.gov For example, a magnetic γ-Fe2O3@Cu-LDH@Cysteine-Pd nanocatalyst was used for quinolone synthesis via intramolecular cyclization and could be easily recovered. nih.gov Similarly, a Cu/CeO2 catalyst, synthesized via co-precipitation, demonstrated high efficiency and recyclability in the acceptorless dehydrogenative coupling for quinoline synthesis. nih.gov Brønsted-acidic ionic liquids have also been used as recyclable catalysts in Friedländer reactions, proving to be highly efficient and reusable. mdpi.com

Metal-free catalytic systems offer an attractive alternative for quinoline synthesis, avoiding potential metal contamination in the final products. mdpi.comrsc.org These catalysts are often based on Brønsted or Lewis acids, or other organic molecules. mdpi.com

The Friedländer annulation, a classic method for quinoline synthesis, is traditionally catalyzed by homogeneous Brønsted acids like sulfuric acid or p-toluenesulfonic acid. nih.gov To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. Chitosan-SO3H, a solid Brønsted acid, has been shown to be a highly efficient and reusable catalyst for the annulation of 2-aminoarylketones with carbonyl compounds. mdpi.com

Recently, functionalized graphitic carbon nitride (g-C3N4), a non-metallic organic catalyst, has been explored. nih.gov A Brønsted acid functionalized g-C3N4 catalyst demonstrated remarkable activity and recyclability in the Friedländer synthesis of quinolines under mild conditions, with its high performance attributed to elevated surface acidity. nih.gov Molecular iodine has also been employed as a low-cost, eco-friendly, and metal-free catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds. rsc.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. acs.orgresearchgate.net Their high surface area, tunable porosity, and presence of active metal sites make them excellent candidates for heterogeneous catalysis. nih.govacs.org

MOFs have been successfully applied as catalysts in quinoline synthesis. A robust paddle-wheel Cu(II)-based MOF, possessing both Lewis acid and basic sites, was used as a heterogeneous catalyst for the Friedländer reaction under solvent-free conditions. acs.org This MOF demonstrated the green aspects of such catalysts, including simplified recovery, shorter reaction times, and minimal waste. acs.org

Another example is a hydrazine-functionalized Hf-UiO-66 MOF, which served as a stable and efficient heterogeneous catalyst for synthesizing a quinoline scaffold via a modified Friedländer condensation, achieving a 95% product yield. researchgate.net Similarly, a Brønsted acid-functionalized MOF, MIL-53(Al)-SO3H, exhibited a very high yield of quinoline under solventless and mild reaction conditions, with good reusability. nih.gov Furthermore, luminescent Zr(IV)-based MOFs have been synthesized using quinoline-2,6-dicarboxylic acid as a ligand, showcasing the integration of the quinoline structure into the catalyst framework itself. rsc.org

Iron-Catalyzed Reactions

Iron, being an earth-abundant and inexpensive metal, has emerged as a sustainable catalyst for a variety of organic transformations, including the synthesis of quinoline derivatives. rsc.org Iron-catalyzed reactions provide an alternative to methods relying on more expensive and toxic heavy metals. rsc.org For example, an iron-complex catalyst has been successfully used for the synthesis of mono- and di-substituted quinolin-2(1H)-ones through an intramolecular acceptorless dehydrogenative cyclization of amido-alcohols. rsc.org

In the context of trifluoromethylated compounds, iron catalysis is particularly relevant. An iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates has been developed, which proceeds under mild conditions. nih.gov Furthermore, a protocol for the direct C3-H radical trifluoromethylthiolation of quinoxalin-2(1H)-ones uses earth-abundant FeSO₄·7H₂O as the catalyst. doi.org Another method involves the reduction of a nitro-group by an Fe-AcOH system, which promotes intramolecular cyclization to yield 2-CF₃-3-arylquinolines in high yields. rsc.org These methodologies highlight the versatility of iron catalysts in constructing fluorinated heterocyclic systems. rsc.org

Microwave and Light Irradiation Techniques

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. bohrium.comnih.gov The synthesis of quinoline and its derivatives has greatly benefited from this technology. bohrium.com For instance, the condensation of β-enaminones with diethyl malonate to form 4-hydroxy-2-quinolone analogues can be efficiently catalyzed by BiCl₃ under microwave irradiation, with reaction times as short as 5 to 13 minutes. nih.gov Solvent-free microwave conditions have also been reported for the rapid preparation of quinazolino[4,3-b]quinazolin-8-ones. nih.gov This rapid and efficient heating method is ideal for high-throughput synthesis and optimization processes. wjbphs.com

Visible-light-mediated reactions represent another green chemistry approach. A metal-free method for the synthesis of trifluoromethyl-substituted quinolines has been developed utilizing the visible-light-mediated radical azidation of cyclopropenes. epfl.ch This approach demonstrates the potential of photochemistry to drive complex chemical transformations under mild conditions.

Table 2: Comparison of Conventional vs. Microwave Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Synthesis of 3-aryl 2-thioderivatives of quinazolinone | 20-30 min (in ethanol) | 2-3 min (solvent-free) | nih.gov |

| Cyclocondensation for pyrazino[2,1-b]quinazoline-3,6-diones | Low yields, potential epimerization | Improved yields, shorter time | nih.gov |

Solvent-Free Conditions

The elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce environmental pollution, cost, and safety hazards. Many modern synthetic routes to quinolines are designed to proceed under these conditions. rsc.orgeurekaselect.com For example, poly-substituted quinolines can be prepared in excellent yields through a Friedlander reaction catalyzed by BiCl₃ under thermal, solvent-free conditions. eurekaselect.com

This approach is often combined with other green techniques. As mentioned, nanocatalysts like Fe₃O₄@SiO₂-imid-PMAⁿ and Fe₃O₄@SiO₂/ZnCl₂ are highly effective for quinoline synthesis without a solvent. nih.gov Similarly, microwave irradiation is frequently employed in the absence of a solvent, which can further enhance reaction rates and yields. nih.gov The synthesis of 2,4-diaryl substituted quinoline derivatives has been achieved via a three-component, one-pot procedure catalyzed by FeCl₃ under solvent-free conditions, yielding products in the 82-92% range. ynu.edu.cn

Advanced Synthetic Strategies

Transition Metal Catalysis

Transition-metal catalysis holds a dominant position in the synthesis of complex heterocyclic compounds like quinolines, offering high efficiency and selectivity. ias.ac.inias.ac.in A wide array of transition metals, including palladium, copper, gold, and zinc, have been utilized. ias.ac.inresearchgate.net For example, a gold(I)-catalyzed cyclization of trifluoromethylated propargylamines provides a highly efficient route to 2-trifluoromethyl-4-aryl quinolines under very mild conditions. researchgate.net Copper-catalyzed one-pot strategies have also been demonstrated for the synthesis of substituted quinolines from anilines and aldehydes. ias.ac.in

The choice of metal catalyst can be crucial for directing the reaction pathway. In the reaction of 2-ethynylanilines with ethyl 3,3,3-trifluoro-2-oxopropanoate, a CuI/PPh₃ system led to CF₃-containing indoline (B122111) derivatives, whereas using AgSbF₆ as the catalyst yielded quinoline derivatives in high yields. researchgate.net Zinc-catalyzed [4+2] annulation of 2-aminoarylnitriles with ynamides offers another efficient, one-step access to polysubstituted quinolines using inexpensive ZnCl₂. researchgate.net

Table 3: Selected Transition Metal-Catalyzed Quinoline Syntheses

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Gold(I) | Cyclization | Trifluoromethylated propargylamines | 2-Trifluoromethyl-4-aryl quinolines | researchgate.net |

| Copper | One-pot C-H functionalization | Anilines, Aldehydes | Substituted quinolines | ias.ac.in |

| AgSbF₆ | Cyclization | 2-ethynylanilines, Ethyl 3,3,3-trifluoro-2-oxopropanoate | 4-(Trifluoromethyl)quinolinecarboxylates | researchgate.net |

Electrochemical Fluorination

Electrochemical methods offer a powerful and environmentally friendly alternative to traditional reagents for oxidation and reduction, as they use electricity to drive chemical reactions. rsc.org In the context of synthesizing fluorinated compounds, electrochemical strategies are particularly attractive. nih.gov For instance, a protocol for electrochemical cathode reduction has been developed to generate trifluoromethyl radicals from an inexpensive reagent (IMDN-SO₂CF₃) for the synthesis of trifluoromethylated isoquinoline-1,3-diones and oxindoles without additional redox agents. rsc.org

While direct electrochemical synthesis of this compound is not extensively detailed, related transformations demonstrate the potential of this approach. Electrochemical methods have been used for the selective synthesis of tetrahydroquinoline derivatives from quinoline skeletons, using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org These techniques align with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. researchgate.net

Multicomponent Reactions for Quinoline Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. This approach is characterized by high atom economy, step efficiency, and the ability to generate diverse molecular libraries. In the context of quinoline synthesis, MCRs provide a convergent and efficient alternative to traditional linear synthetic routes. Various named reactions, such as the Doebner, Povarov, and Gewald reactions, have been successfully adapted for the synthesis of a wide array of quinoline scaffolds. acs.org These methods are particularly valuable for introducing structural diversity, allowing for the tailored placement of various functional groups on the quinoline core. acs.org

One of the notable applications of MCRs in this area is the synthesis of quinoline-4-carboxylic acids and their derivatives through the Doebner reaction. This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.gov While often effective, the reactivity in this three-component system can be highly dependent on the electronic nature of the aniline substrate, with electron-deficient anilines sometimes resulting in lower yields. nih.gov

Recent research has focused on optimizing these conditions to broaden the substrate scope. For instance, the use of Lewis acids as catalysts has been shown to facilitate the reaction even with anilines bearing electron-withdrawing groups, such as trifluoromethoxy substituents. nih.gov This demonstrates the potential of MCRs for the synthesis of complex, fluorinated quinoline analogues.

A specific example is the synthesis of 6-(trifluoromethoxy)quinoline-4-carboxylic acid derivatives, which can serve as precursors to biologically active molecules. The reaction proceeds by combining the substituted aniline, an aldehyde, and pyruvic acid in the presence of a catalyst, as detailed in the table below.

| Aniline Derivative | Aldehyde | Third Component | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-(trifluoromethoxy)aniline | Benzaldehyde | Pyruvic acid | BF₃·THF | 82 | nih.gov |

Another relevant multicomponent approach involves the synthesis of trifluoromethylated quinolin-5-one derivatives. This strategy begins with a one-pot, three-component reaction to form a complex heterocyclic intermediate, which is then converted to the quinolinone. For example, the reaction of an aldehyde, 1,3-cyclohexanedione, and a trifluoromethylated β-diketone can yield a tetrahydro-2H-chromen-5(6H)-one derivative. Subsequent treatment of this intermediate with ammonium acetate affords the corresponding 2-trifluoromethyl-1H-quinolin-5-one. researchgate.net

The table below summarizes the transformation of a multicomponent reaction product into a quinolinone derivative.

| MCR Product | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-hydroxy-4-aryl-3-(thien-2-oyl)-2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one | NH₄OAc (excess) | Ethanol | 2-trifluoromethyl-1H-quinolin-5-one derivative | researchgate.net |

These examples underscore the utility of multicomponent reactions in constructing quinoline and quinolinone frameworks bearing trifluoromethyl groups. The ability to assemble these complex structures in a single step from readily available starting materials makes MCRs an attractive and efficient strategy in medicinal and materials chemistry. acs.org

Reactivity and Derivatization of 2 Hydroxy 4 Trifluoromethyl Quinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the quinoline (B57606) ring is a complex process governed by the directing effects of the heterocyclic nitrogen atom and the existing substituents. The pyridine (B92270) ring of quinoline is electron-deficient and generally deactivated towards electrophilic attack compared to the carbocyclic (benzene) ring. Consequently, substitutions typically occur on the benzene (B151609) moiety at positions 5 and 8.

The reactivity of 2-Hydroxy-4-(trifluoromethyl)quinoline is further modulated by its substituents:

Hydroxyl Group (-OH) at C4: This group is a powerful activating, ortho, para-director due to its ability to donate electron density through resonance. However, its directing influence is primarily on the pyridine ring (positions 3 and 5), which is already deactivated.

Trifluoromethyl Group (-CF3) at C2: This is a strongly deactivating group due to its powerful inductive electron-withdrawing effect. nih.govyoutube.com It deactivates the entire ring system, particularly the pyridine ring where it is located, and acts as a meta-director. youtube.com

The combination of these factors results in a highly deactivated pyridine ring. The activating effect of the hydroxyl group is insufficient to overcome the deactivation by both the ring nitrogen and the adjacent trifluoromethyl group. Therefore, electrophilic aromatic substitution is predicted to occur exclusively on the carbocyclic ring (positions 5, 6, 7, and 8). The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile, but positions 5 and 8 are generally favored in quinoline chemistry. For instance, the synthesis of 6-amino-4-(trifluoromethyl)quinolines has been achieved through an electrophilic aromatic substitution reaction catalyzed by sulfuric acid. beilstein-archives.org

Table 1: Summary of Directing Effects on the Quinoline Ring

| Position | Ring | Electronic Nature | Influence of -OH (C4) | Influence of -CF3 (C2) | Predicted Reactivity |

| 3 | Pyridine | Deactivated | Activating (ortho) | Deactivating | Low |

| 5 | Benzene | Activated | Activating (para) | Minimal | High |

| 6 | Benzene | Activated | Minimal | Minimal | Moderate |

| 7 | Benzene | Activated | Minimal | Minimal | Moderate |

| 8 | Benzene | Activated | Minimal | Minimal | High |

Nucleophilic Substitution Reactions

While the hydroxyl group itself is a poor leaving group, it can be converted into a group that is readily displaced by nucleophiles. A common strategy for hydroxy-heterocycles is conversion to a halo-derivative, which can then undergo nucleophilic aromatic substitution (SNAr).

Chlorination: The hydroxyl group at the C4 position can be replaced by a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). indianchemicalsociety.com This reaction transforms the quinolinone into a 4-chloro-2-(trifluoromethyl)quinoline (B157264). The reaction proceeds via an initial phosphorylation of the oxygen atom, creating a good leaving group that is subsequently displaced by a chloride ion. nih.govresearchgate.net This solvent-free method can be suitable for large-scale preparations. nih.gov

Displacement of Chloride: The resulting 4-chloro-2-(trifluoromethyl)quinoline is an active substrate for SNAr reactions. The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group facilitates nucleophilic attack at the C4 position. A wide range of nucleophiles can be employed to introduce new functional groups. For example, studies on analogous 4-chloroquinolines have shown successful substitutions with:

Amines: Reaction with various primary and secondary amines to yield 4-aminoquinoline (B48711) derivatives. mdpi.com

Azides: Displacement with sodium azide (B81097) to form 4-azidoquinolines. mdpi.com

Thiols: Reaction with thiols or thiourea (B124793) to produce 4-thioquinoline derivatives. mdpi.com

Azoles: Reaction with N-heterocycles like 1,2,4-triazole (B32235) to furnish 4-(triazol-1-yl)quinolines. researchgate.net

The reactivity in these substitutions is often enhanced by the presence of electron-withdrawing groups on the quinoline ring. researchgate.net

Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization, primarily through O-alkylation/O-arylation and thionation of its quinolinone tautomer.

O-Alkylation and O-Arylation: Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide-like anion. This anion is a potent nucleophile that can react with various electrophiles. O-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate. researchgate.net This reaction provides a straightforward route to 2-alkoxy-4-(trifluoromethyl)quinoline ethers. Similarly, O-arylation can be performed, for instance, through nucleophilic aromatic substitution on highly electron-deficient aromatic rings.

Thionation: The compound's tautomer, 4-(trifluoromethyl)quinolin-2(1H)-one, can undergo thionation, a reaction that replaces the carbonyl oxygen with a sulfur atom. This transformation is typically accomplished using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). researchgate.netscholaris.ca The reaction converts the quinolinone into the corresponding 4-(trifluoromethyl)quinoline-2(1H)-thione. These thionation reactions are efficient methods for synthesizing thio-analogues of carbonyl compounds. nih.govorganic-chemistry.org

Table 2: Representative Reactions at the Hydroxyl/Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

| O-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | 2-Alkoxy-4-(trifluoromethyl)quinoline |

| Thionation | Lawesson's Reagent or P₄S₁₀ | 4-(Trifluoromethyl)quinoline-2(1H)-thione |

Functionalization of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability and is generally unreactive under typical synthetic conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a significant challenge. nih.gov Direct functionalization of the -CF₃ group on this compound is not widely reported and requires harsh conditions or specialized reagents.

Modern synthetic methods have begun to address the challenge of C-F bond activation. rsc.orgnih.gov These strategies, while not specifically documented for this particular quinoline, include:

Reductive Defluorination: Methods involving strong reducing agents or transition-metal catalysts can achieve hydrodefluorination, converting the -CF₃ group into a -CF₂H or -CH₃ group.

Photochemical Activation: Photoredox catalysis has emerged as a powerful tool for generating radical species that can engage in C-F bond functionalization, enabling reactions like defluorinative alkylation. nih.gov

Electrochemical Methods: Electrochemical approaches can facilitate the cleavage of C-F bonds under mild conditions by generating highly reactive intermediates. rsc.org

These advanced methods offer potential pathways for modifying the trifluoromethyl group, but their application to the this compound scaffold remains an area for future research.

Formation of Metal Complexes and Coordination Chemistry

The quinoline scaffold is a privileged structure in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.gov this compound, with its nitrogen and oxygen donor atoms, can act as a bidentate chelating ligand.

This compound can be used as a precursor to synthesize more elaborate ligands. A common strategy is the synthesis of Schiff base ligands, which are typically formed by the condensation reaction between an amine and an aldehyde or ketone. orientjchem.orgresearchgate.net While the parent molecule lacks a suitable functional group for direct condensation, it can be chemically modified to introduce one. For instance, introduction of a formyl or amino group onto the quinoline ring would enable the synthesis of multidentate Schiff base ligands. tandfonline.combepls.com These ligands, incorporating the quinoline moiety, can then be used to coordinate with various metal ions.

The N,O-donor set provided by the quinoline nitrogen and the hydroxyl oxygen makes this compound an effective chelating agent for transition metals like copper(II). Copper(II) complexes with quinoline-derived ligands have been extensively studied. rsc.orgacs.org

Upon deprotonation of the hydroxyl group, the ligand coordinates to the Cu(II) center to form a stable chelate ring. Depending on the stoichiometry and the presence of other co-ligands, various coordination geometries can be achieved. Studies of related copper(II) complexes with quinoline Schiff bases and hydroxyquinoline derivatives have revealed geometries such as distorted square planar or square pyramidal. nih.gov

The synthesis of these complexes is typically straightforward, involving the reaction of a copper(II) salt (e.g., CuCl₂·2H₂O) with the ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). rsc.orgnih.gov The resulting complexes are often characterized by techniques such as IR and UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. tandfonline.comnih.govunt.edu

Hybridization with Other Heterocyclic Scaffolds

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a prominent approach in medicinal chemistry to design novel compounds with potentially enhanced efficacy, novel mechanisms of action, or improved pharmacological profiles. thesciencein.org The this compound scaffold is a valuable building block in this context, and its fusion with other heterocyclic systems has led to the development of diverse molecular architectures with interesting biological properties. This section explores the synthesis and findings related to hybrid molecules incorporating the 4-(trifluoromethyl)quinoline (B1586426) core with other heterocyclic rings, primarily focusing on triazoles and pyrazoles.

Hybrids with Triazole Scaffolds

The 1,2,3-triazole ring is a popular choice for molecular hybridization due to its favorable chemical properties, including metabolic stability, hydrogen bonding capability, and its role as a rigid linker. nih.gov The synthesis of quinoline-triazole hybrids is often achieved through the highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". nih.govresearchgate.net

One prominent study details the synthesis of a series of 2-aryl(heteroaryl)-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines. nih.gov The synthetic pathway commenced with 6-amino-4-(trifluoromethyl)quinolines, which were converted to the corresponding 6-azido-4-(trifluoromethyl)quinoline intermediates. nih.gov These azido (B1232118) derivatives were then reacted with a selection of terminal alkynes via the CuAAC reaction to yield the final hybridized scaffolds in good to excellent yields (77-95%). nih.gov The research investigated the photophysical properties and the bio-interactions of these novel hybrid compounds with DNA and Human Serum Albumin (HSA). nih.gov

Table 1: Synthesis of 4-(Trifluoromethyl)quinoline-Triazole Hybrids

| Starting Material | Alkyne Partner | Resulting Hybrid Scaffold | Yield (%) |

| 6-Azido-2-phenyl-4-(trifluoromethyl)quinoline | Prop-2-yn-1-ol | 2-Phenyl-6-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinoline | 85 |

| 6-Azido-2-phenyl-4-(trifluoromethyl)quinoline | Oct-1-yne | 6-(4-Hexyl-1H-1,2,3-triazol-1-yl)-2-phenyl-4-(trifluoromethyl)quinoline | 95 |

| 6-Azido-2-(furan-2-yl)-4-(trifluoromethyl)quinoline | Ethynylbenzene | 2-(Furan-2-yl)-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinoline | 90 |

| 6-Azido-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Prop-2-yn-1-ol | 2-(4-Fluorophenyl)-6-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinoline | 77 |

This table is generated based on data presented in the study on hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline systems. nih.gov

The incorporation of triazole moieties into quinoline structures is a strategy also explored for developing new antifungal agents. nih.govresearchgate.netnih.gov Studies have shown that quinoline-based benzothiazolyl-1,2,4-triazoles exhibit potent antifungal activity, suggesting that such hybrid molecules can be a promising avenue for antimicrobial drug discovery. nih.gov

Hybrids with Pyrazole (B372694) Scaffolds

Pyrazole and its fused derivatives represent another important class of heterocycles used in the design of hybrid molecules due to their wide range of pharmacological activities, including antimalarial properties. nih.gov The hybridization of the quinoline core with pyrazole aims to combine the distinct pharmacophoric features of both scaffolds, potentially overcoming drug resistance mechanisms observed with traditional quinoline-based antimalarials. nih.govmdpi.com

A notable example involves the synthesis of hybrids linking a pyrano[2,3-c]pyrazole scaffold with a 4-aminoquinoline moiety through an ethyl linker. nih.govresearchgate.net The synthesis was achieved via a nucleophilic substitution (SN2) reaction, where the deprotonated pyranopyrazole acts as a nucleophile attacking an electrophilic 4-(bromoethylamino)-7-chloroquinoline intermediate. nih.gov

The resulting hybrid molecules were evaluated for their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.govresearchgate.net One of the synthesized compounds demonstrated significant antiplasmodial activity in the nanomolar range against both strains, with low cytotoxicity, highlighting the potential of this hybridization strategy. nih.govresearchgate.net The combination of the two heterocyclic systems was suggested to be responsible for the potent observed antimalarial effects. nih.gov

Table 2: Antimalarial Activity of a 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid

| Hybrid Compound | P. falciparum Strain (3D7) EC₅₀ (µM) | P. falciparum Strain (K1) EC₅₀ (µM) |

| Hybrid 4b | 0.0130 ± 0.0002 | 0.02 ± 0.01 |

Data derived from in vitro assessment of 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids. researchgate.net